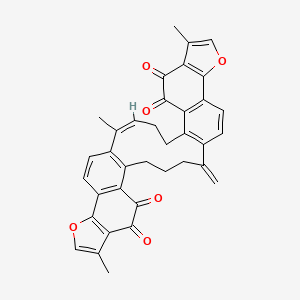

Neoprzewaquinone A

Description

Properties

IUPAC Name |

(2Z)-2,11,28-trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H28O6/c1-17-7-5-9-24-22(12-14-26-30(24)34(40)32(38)28-20(4)16-42-36(26)28)18(2)8-6-10-23-21(17)11-13-25-29(23)33(39)31(37)27-19(3)15-41-35(25)27/h8,11-16H,1,5-7,9-10H2,2-4H3/b18-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQCYGZVSVUMEL-LSCVHKIXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2=C(C=CC3=C2C(=O)C(=O)C4=C3OC=C4C)C(=C)CCCC5=C1C=CC6=C5C(=O)C(=O)C7=C6OC=C7C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/CCC2=C(C=CC3=C2C(=O)C(=O)C4=C3OC=C4C)C(=C)CCCC5=C1C=CC6=C5C(=O)C(=O)C7=C6OC=C7C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Neoprzewaquinone A: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoprzewaquinone A, a bioactive diterpenoid quinone isolated from the roots of Salvia miltiorrhiza Bunge (Danshen), has garnered significant interest within the scientific community. This document provides a comprehensive overview of the discovery, detailed experimental protocols for its isolation and purification, and an in-depth look at its mechanism of action, particularly its role in cancer cell migration and smooth muscle relaxation. Quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Discovery and Source Organism

Neoprzewaquinone A is a natural product derived from Salvia miltiorrhiza Bunge, a perennial plant in the mint family, Lamiaceae. The dried root of this plant, known as Danshen, is a well-known traditional Chinese medicine used for a variety of ailments. Phytochemical investigations into the lipophilic constituents of Danshen led to the identification and characterization of a series of abietane-type diterpenoid quinones, including Neoprzewaquinone A. These compounds are major contributors to the pharmacological properties of the herb.

Experimental Protocols for Isolation and Purification

Two distinct methodologies for the isolation of Neoprzewaquinone A from the dried roots of Salvia miltiorrhiza have been reported, offering flexibility in experimental design based on available equipment and desired scale.

Method 1: High-Speed Counter-Current Chromatography (HSCCC)

This method utilizes an initial solvent extraction followed by a sophisticated chromatographic technique for high-resolution separation.

2.1.1. Extraction The dried roots of Salvia miltiorrhiza Bunge are first powdered. The powdered material is then subjected to reflux extraction using ethyl acetate (B1210297) as the solvent. This process selectively extracts the lipophilic compounds, including Neoprzewaquinone A, from the plant matrix.

2.1.2. Purification The crude ethyl acetate extract is then purified using High-Speed Counter-Current Chromatography (HSCCC). The operational parameters are as follows:

-

Two-phase solvent system: A mixture of light petroleum-ethyl acetate-methanol-water in a volumetric ratio of 6:4:6.5:3.5 is used.

-

Stationary Phase: The upper phase of the solvent system.

-

Mobile Phase: The lower phase of the solvent system.

This single-step HSCCC separation allows for the isolation of several tanshinones from the crude extract.

Method 2: Column Chromatography

This protocol employs a combination of different column chromatography techniques for the separation and purification of Neoprzewaquinone A.

2.2.1. Extraction The powdered, dried roots of Salvia miltiorrhiza are extracted with 80-90% ethanol (B145695) under reflux. The solvent is then recovered to yield a concentrated extract.

2.2.2. Initial Separation The concentrated extract is dispersed in water and subjected to column chromatography using AB-8 macroporous adsorption resin. The elution is performed with a methanol/water mixture (v/v = 80:20) to collect the fraction containing diterpene quinones.

2.2.3. Final Purification The collected fraction is concentrated and then further purified by C18 reverse phase chromatography. The mobile phase for this step is an acetonitrile/water mixture (v/v = 62:38), with detection at a wavelength of 270nm.

Quantitative Data

The following table summarizes the quantitative results from the isolation of Neoprzewaquinone A and its effect on cancer cell lines.

| Parameter | Value | Reference |

| Isolation Yield (HSCCC Method) | ||

| Yield from 400mg of crude extract | 25.6 mg | [1][2] |

| Purity | 93.2% | [1][2] |

| Inhibitory Activity (IC50) | ||

| MDA-MB-231 (Triple-Negative Breast Cancer) | 4.69 ± 0.38 µM | [3] |

| MV-4-11 (Human Myeloid Monocytic Leukemia) | 2.21 µM | |

| TMD-8 (Human Diffuse Large B Lymphoma) | 2.48 µM | |

| MOLM-13 (Human Acute Myeloid Leukemia) | 3.39 µM | |

| H460 (Human Large Cell Lung Cancer) | 2.02 µM |

Biological Activity and Signaling Pathway

Neoprzewaquinone A has been shown to inhibit the migration of breast cancer cells and promote the relaxation of smooth muscle. This biological activity is primarily achieved by targeting PIM1 kinase, which in turn blocks the ROCK2/STAT3 signaling pathway.

The proposed mechanism involves Neoprzewaquinone A selectively inhibiting PIM1. This inhibition prevents the subsequent activation of ROCK2 and STAT3, key regulators of cell migration and muscle contraction.

Visualizations

Experimental Workflows

Caption: Isolation Workflows for Neoprzewaquinone A.

Signaling Pathway

Caption: Neoprzewaquinone A Signaling Pathway.

References

The Biosynthesis of Neoprzewaquinone A in Salvia miltiorrhiza: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction:

Neoprzewaquinone A, a bioactive abietane-type diterpenoid quinone, is a constituent of the renowned medicinal plant Salvia miltiorrhiza Bunge (Danshen). This plant has a long history in traditional Chinese medicine for treating various ailments, and its rich chemical profile continues to be a source of novel therapeutic leads. Neoprzewaquinone A, a derivative of the more widely studied tanshinones, has demonstrated significant pharmacological potential. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of Neoprzewaquinone A in Salvia miltiorrhiza, intended to serve as a resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.

While the complete biosynthetic pathway of Neoprzewaquinone A has not been fully elucidated, extensive research on the biosynthesis of its precursors, the tanshinones, provides a robust framework for understanding its formation. This guide outlines the established enzymatic steps leading to the core abietane (B96969) skeleton and proposes the subsequent putative transformations that yield Neoprzewaquinone A. Detailed experimental protocols for the characterization of key enzymes and quantitative data on pathway intermediates are also presented to facilitate further research in this area.

The General Biosynthetic Pathway of Abietane Diterpenoids in Salvia miltiorrhiza

The biosynthesis of Neoprzewaquinone A is intrinsically linked to the well-established pathway of tanshinone production. This pathway can be divided into three main stages: the synthesis of the universal diterpenoid precursor, the formation of the characteristic abietane tricycle skeleton, and the subsequent oxidative modifications.

Formation of the Diterpenoid Precursor: Geranylgeranyl Pyrophosphate (GGPP)

The journey to Neoprzewaquinone A begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the fundamental building blocks of all terpenoids. In Salvia miltiorrhiza, this occurs primarily through the plastid-localized 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. A series of enzymatic reactions condense three molecules of IPP with one molecule of DMAPP to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).

Cyclization to the Abietane Skeleton

The formation of the characteristic tricyclic abietane core is a critical step in the biosynthesis of tanshinones and, consequently, Neoprzewaquinone A. This two-step cyclization is catalyzed by a pair of diterpene synthases:

-

Copalyl Diphosphate (B83284) Synthase (SmCPS): This enzyme catalyzes the protonation-initiated cyclization of the linear GGPP to form a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).

-

Kaurene Synthase-Like (SmKSL): SmKSL then mediates the second cyclization of (+)-CPP, which involves the ionization of the diphosphate group and a subsequent rearrangement to form the tricyclic abietane hydrocarbon, miltiradiene (B1257523).

Oxidative Modifications of the Abietane Skeleton

Following the formation of miltiradiene, a series of oxidative modifications are carried out by a suite of cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for the vast structural diversity observed within the tanshinone family. A key and well-characterized enzyme in this stage is:

-

CYP76AH1: This enzyme has been shown to catalyze the conversion of miltiradiene to ferruginol (B158077) through a four-electron oxidation cascade, which involves aromatization of one of the rings and the introduction of a hydroxyl group. Ferruginol is a crucial intermediate in the biosynthesis of many tanshinones.

Further hydroxylations and oxidations at various positions on the abietane ring, catalyzed by other CYPs, lead to the production of a wide array of tanshinones, such as cryptotanshinone (B1669641) and tanshinone I.

Proposed Biosynthesis of Neoprzewaquinone A

The final steps in the biosynthesis of Neoprzewaquinone A from a tanshinone precursor are yet to be definitively established. However, based on its chemical structure, which features an ortho-quinone moiety, a plausible pathway can be proposed.

It is hypothesized that a catechol-containing tanshinone intermediate undergoes a final oxidation step to form the o-quinone structure of Neoprzewaquinone A. A likely precursor is a tanshinone that has been di-hydroxylated at adjacent positions on one of its aromatic rings.

The enzymatic conversion of a catechol to an o-quinone is a known biological reaction, often catalyzed by enzymes such as tyrosinases or catechol oxidases . It is also possible that a specific cytochrome P450 enzyme in Salvia miltiorrhiza is responsible for this final oxidative transformation. Further research is required to identify and characterize the specific enzyme(s) and intermediate(s) involved in this terminal step of Neoprzewaquinone A biosynthesis.

Visualization of the Biosynthetic Pathway

The following diagrams illustrate the key stages in the biosynthesis of Neoprzewaquinone A.

Caption: Proposed biosynthesis pathway of Neoprzewaquinone A.

Quantitative Data

The accumulation of tanshinones, the precursors to Neoprzewaquinone A, has been quantified in various studies, particularly in hairy root cultures of Salvia miltiorrhiza, which are a common model system for studying secondary metabolism. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate | KM (µM) | kcat (s-1) | Reference |

| CYP76AH1 | Miltiradiene | 13 ± 3 | 4.4 ± 0.3 | [1] |

Table 2: Tanshinone Content in Salvia miltiorrhiza Hairy Root Cultures

| Culture Condition | Dihydrotanshinone I (mg/g DW) | Cryptotanshinone (mg/g DW) | Tanshinone I (mg/g DW) | Tanshinone IIA (mg/g DW) | Total Tanshinones (mg/g DW) | Reference |

| Control | - | - | - | - | 1.7 | [2] |

| Ag+ elicited | - | - | - | - | 2.5 | [2] |

| Yeast Extract elicited | - | - | - | - | 2.3 | [2] |

| Methyl Jasmonate elicited | - | - | - | - | 3.2 | [2] |

| SmSCR1 Overexpression | - | - | - | - | up to 1.49-fold increase |

DW: Dry Weight

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of tanshinone biosynthesis, which are directly applicable to the investigation of the Neoprzewaquinone A pathway.

Functional Characterization of Diterpene Synthases (SmCPS and SmKSL)

Objective: To determine the enzymatic function of SmCPS and SmKSL.

Methodology:

-

Gene Cloning and Expression: The full-length cDNAs of SmCPS and SmKSL are cloned from S. miltiorrhiza RNA. The genes are then inserted into an appropriate expression vector (e.g., pET-28a(+)) for heterologous expression in Escherichia coli.

-

Protein Purification: The recombinant enzymes are purified from the E. coli lysate using affinity chromatography (e.g., Ni-NTA).

-

Enzyme Assays:

-

SmCPS Assay: The purified SmCPS is incubated with GGPP in a reaction buffer containing a divalent cation (e.g., MgCl2). The reaction is stopped, and the product, (+)-CPP, is dephosphorylated using alkaline phosphatase. The resulting alcohol is extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

-

SmKSL Assay: Purified SmKSL is incubated with (+)-CPP (produced from the SmCPS reaction) in a suitable buffer. The reaction product, miltiradiene, is extracted with an organic solvent (e.g., hexane) and identified by GC-MS analysis, comparing the retention time and mass spectrum with an authentic standard.

-

Characterization of Cytochrome P450 Enzymes (e.g., CYP76AH1)

Objective: To identify the function of CYP450 enzymes in the oxidative modification of the abietane skeleton.

Methodology:

-

Heterologous Expression: The cDNA of the target CYP450 is co-expressed with a cytochrome P450 reductase (CPR) in a suitable host system, such as yeast (Saccharomyces cerevisiae) or insect cells. This is necessary as CYPs require a reductase partner for activity.

-

Microsome Preparation: Microsomal fractions containing the recombinant CYP and CPR are isolated from the host cells by differential centrifugation.

-

In Vitro Enzyme Assay:

-

The microsomal preparation is incubated with the potential substrate (e.g., miltiradiene for CYP76AH1) in a buffer containing NADPH as a cofactor.

-

The reaction is quenched, and the products are extracted with an organic solvent (e.g., ethyl acetate).

-

The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products by comparing them with authentic standards.

-

Gene Silencing using RNA Interference (RNAi)

Objective: To confirm the in vivo function of a specific gene in the biosynthetic pathway.

Methodology:

-

Construct Design: A hairpin RNAi construct targeting the gene of interest (e.g., SmCPS) is designed and cloned into a binary vector suitable for Agrobacterium-mediated transformation.

-

Transformation of Salvia miltiorrhiza : The RNAi construct is introduced into S. miltiorrhiza tissues (e.g., leaf explants) via Agrobacterium tumefaciens or Agrobacterium rhizogenes to generate transgenic plants or hairy roots, respectively.

-

Analysis of Transgenic Lines:

-

Gene Expression Analysis: The transcript levels of the target gene in the RNAi lines are quantified using quantitative real-time PCR (qRT-PCR) to confirm successful gene silencing.

-

Metabolite Analysis: The levels of the expected downstream products (e.g., tanshinones for SmCPS silencing) are measured in the transgenic lines using HPLC or LC-MS and compared to control lines. A significant reduction in the metabolite levels in the silenced lines confirms the gene's role in the pathway.

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the functional characterization of a candidate biosynthetic gene.

References

Spectroscopic Profile of Neoprzewaquinone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Neoprzewaquinone A, a diterpenoid quinone isolated from the root of Salvia przewalskii Maxim, has garnered significant interest within the scientific community. This document provides a comprehensive overview of its spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, essential for its identification, characterization, and further investigation in drug discovery and development.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirms the molecular formula of Neoprzewaquinone A as C₃₆H₂₈O₆.

Table 1: Mass Spectrometry Data for Neoprzewaquinone A

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Inferred Formula |

| ESI-MS | 557.1913 [M+H]⁺ | C₃₆H₂₉O₆ |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structural elucidation of Neoprzewaquinone A was achieved through extensive one- and two-dimensional NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shifts, which are crucial for the structural verification of the molecule. The spectra were recorded in CDCl₃.

Table 2: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃) for Neoprzewaquinone A

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1, 1' | 7.98 | d | 8.0 |

| 4, 4' | 8.05 | d | 8.0 |

| 6, 6' | 2.09 | m | |

| 7, 7' | 2.90 | t | 7.0 |

| 11, 11' | 1.55 | s | |

| 12, 12' | 1.56 | s | |

| 14, 14' | 1.65 | s | |

| 15, 15' | 3.25 | sept | 7.0 |

| 16, 16' | 1.25 | d | 7.0 |

| 17, 17' | 1.26 | d | 7.0 |

Table 3: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃) for Neoprzewaquinone A

| Position | δC (ppm) | Position | δC (ppm) |

| 1, 1' | 128.4 | 10, 10' | 132.5 |

| 2, 2' | 130.2 | 11, 11' | 21.3 |

| 3, 3' | 125.7 | 12, 12' | 21.4 |

| 4, 4' | 126.5 | 13, 13' | 147.8 |

| 4a, 4a' | 133.1 | 14, 14' | 21.2 |

| 5, 5' | 184.7 | 15, 15' | 26.3 |

| 8, 8' | 185.2 | 16, 16' | 21.2 |

| 8a, 8a' | 132.8 | 17, 17' | 21.2 |

| 9, 9' | 150.1 |

Experimental Protocols

The spectroscopic data presented here were obtained following the isolation of Neoprzewaquinone A from its natural source. The general experimental workflow is outlined below.

Isolation of Neoprzewaquinone A

The dried and powdered roots of Salvia przewalskii Maxim were extracted with 95% ethanol. The resulting extract was then partitioned between ethyl acetate (B1210297) and water. The ethyl acetate fraction was subjected to repeated column chromatography on silica (B1680970) gel, followed by preparative thin-layer chromatography to yield purified Neoprzewaquinone A.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak (CDCl₃: δH 7.26, δC 77.0). Coupling constants (J) are reported in Hertz (Hz).

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Bruker Apex II FT-ICR mass spectrometer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the isolation and spectroscopic characterization of a natural product like Neoprzewaquinone A.

Caption: Workflow for the isolation and structural elucidation of Neoprzewaquinone A.

An In-depth Technical Guide to Neoprzewaquinone A: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoprzewaquinone A, a naturally occurring phenanthrenequinone (B147406) isolated from the roots of Salvia miltiorrhiza (Danshen), has emerged as a promising bioactive compound with significant therapeutic potential. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Neoprzewaquinone A. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound. This document details its physicochemical characteristics, summarizes its known biological activities with a focus on its anticancer and smooth muscle relaxation properties, and provides detailed experimental protocols for its investigation.

Physical and Chemical Properties

Neoprzewaquinone A is a complex organic molecule with a distinct polycyclic aromatic structure. A summary of its key physical and chemical properties is presented below.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C36H28O6 | [1][2] |

| Molecular Weight | 556.6 g/mol | [1][2] |

| CAS Number | 630057-39-5 | [1] |

| Appearance | Solid | - |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | - |

| Melting Point | Not available in the searched literature. |

Spectral Data

Detailed spectral data for Neoprzewaquinone A are crucial for its identification and characterization. While specific spectra for Neoprzewaquinone A were not found in the available search results, a publication on a "Neoprzewaquinone Analogue" indicates the availability of such data in the broader literature, including HR-ESI-MS, 1H-NMR, 13C-NMR, IR, and UV spectra. Researchers are encouraged to consult specialized chemical databases and the primary literature for these detailed spectral characteristics.

Biological Activity and Mechanism of Action

Neoprzewaquinone A exhibits potent biological activities, primarily investigated in the contexts of cancer and smooth muscle physiology.

Anticancer Effects

Neoprzewaquinone A has demonstrated significant potential as an anticancer agent, particularly against triple-negative breast cancer (TNBC).

-

Inhibition of Cell Migration and Invasion: Studies have shown that Neoprzewaquinone A effectively inhibits the migration and invasion of MDA-MB-231 breast cancer cells.

-

Induction of Apoptosis: The compound has been observed to induce apoptosis in a dose-dependent manner in MDA-MB-231 cells.

-

Mechanism of Action: The anticancer effects of Neoprzewaquinone A are primarily attributed to its ability to selectively inhibit PIM1 kinase at nanomolar concentrations. This inhibition subsequently blocks the ROCK2/STAT3 signaling pathway, which is crucial for cancer cell migration and epithelial-mesenchymal transition (EMT).

Smooth Muscle Relaxation

Neoprzewaquinone A has also been found to promote smooth muscle relaxation. This effect is linked to its inhibition of the PIM1/ROCK2/STAT3 signaling pathway, the same pathway implicated in its anticancer activity. This property suggests potential therapeutic applications in conditions characterized by smooth muscle hypercontraction.

Signaling Pathway

The primary signaling pathway modulated by Neoprzewaquinone A involves the PIM1/ROCK2/STAT3 axis. A simplified representation of this pathway and the inhibitory action of Neoprzewaquinone A is provided below.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of Neoprzewaquinone A.

Cell Viability Assessment (MTT Assay)

This protocol is used to assess the effect of Neoprzewaquinone A on the viability of cancer cells.

Protocol:

-

Seed MDA-MB-231 cells in 96-well plates at a suitable density.

-

After cell attachment, treat the cells with a range of concentrations of Neoprzewaquinone A. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 24, 48, and 72 hours.

-

Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Add a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50).

Cell Migration Assessment (Wound Healing Assay)

This assay is used to evaluate the effect of Neoprzewaquinone A on the migratory capacity of cancer cells.

Protocol:

-

Grow MDA-MB-231 cells in a culture plate until they form a confluent monolayer.

-

Create a linear scratch in the monolayer using a sterile pipette tip.

-

Gently wash the cells with phosphate-buffered saline (PBS) to remove any detached cells.

-

Replace the PBS with fresh culture medium containing the desired concentration of Neoprzewaquinone A or a vehicle control.

-

Capture images of the scratch at time 0 and after a set period (e.g., 24 hours).

-

Measure the width of the scratch at different points and quantify the extent of cell migration into the wound area.

Cell Invasion Assessment (Transwell Assay)

This assay assesses the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.

Protocol:

-

Coat the porous membrane of a Transwell insert with a layer of Matrigel or another extracellular matrix component.

-

Seed MDA-MB-231 cells in serum-free medium in the upper chamber of the Transwell insert, including the desired concentration of Neoprzewaquinone A or a vehicle control.

-

Add medium containing a chemoattractant, such as fetal bovine serum (FBS), to the lower chamber.

-

Incubate the plate for a sufficient time to allow for cell invasion (e.g., 24 hours).

-

After incubation, remove the non-invading cells from the upper surface of the membrane.

-

Fix and stain the cells that have invaded through the membrane to the lower surface.

-

Image the stained cells and quantify the number of invasive cells per field of view.

Western Blot Analysis of PIM1/ROCK2/STAT3 Pathway

Western blotting is used to detect and quantify the levels of specific proteins in the PIM1/ROCK2/STAT3 signaling pathway.

Protocol:

-

Treat MDA-MB-231 cells with Neoprzewaquinone A for the desired time.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (PIM1, ROCK2, STAT3, and their phosphorylated forms).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate and image the blot.

-

Quantify the band intensities to determine the relative protein expression levels.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of Neoprzewaquinone A on the enzymatic activity of PIM1 kinase.

Protocol:

-

Prepare a reaction mixture containing purified PIM1 kinase enzyme and a suitable substrate in a kinase buffer.

-

Add different concentrations of Neoprzewaquinone A to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specific time at an optimal temperature.

-

Stop the reaction and measure the amount of product formed or the amount of ATP consumed. This can be done using various methods, such as luminescence-based assays that measure the amount of ADP produced.

-

Calculate the percentage of kinase inhibition for each concentration of Neoprzewaquinone A and determine the IC50 value.

Conclusion

Neoprzewaquinone A is a natural product with compelling biological activities, particularly its ability to inhibit cancer cell migration and induce smooth muscle relaxation through the targeted inhibition of the PIM1/ROCK2/STAT3 signaling pathway. This technical guide provides a foundational understanding of its properties and the experimental methodologies for its study. Further research is warranted to fully elucidate its therapeutic potential and to explore its application in the development of novel drugs for the treatment of cancer and other diseases. The lack of readily available spectral data and a confirmed melting point highlights an area for future investigation to complete the comprehensive characterization of this promising compound.

References

Neoprzewaquinone A: A Technical Guide to its Natural Sources, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoprzewaquinone A is a lipophilic diterpenoid quinone that has garnered interest within the scientific community for its potential biological activities. As a member of the phenanthrenequinone (B147406) class of compounds, its unique chemical structure makes it a subject of investigation for various therapeutic applications. This technical guide provides a comprehensive overview of the known natural sources of Neoprzewaquinone A, its relative abundance, and detailed protocols for its extraction and isolation.

Natural Sources and Abundance of Neoprzewaquinone A

Neoprzewaquinone A is a secondary metabolite found in the roots of specific plants belonging to the Salvia genus, which is a part of the Lamiaceae family. The primary documented natural sources for this compound are:

-

Salvia miltiorrhiza Bunge (Danshen): This perennial plant is a well-known traditional Chinese medicine, where its dried root, Danshen, is used to address a variety of health concerns.[1][2] Salvia miltiorrhiza is a significant source from which Neoprzewaquinone A and its analogues have been isolated.[3][4][5]

-

Salvia przewalskii Maxim: This species of sage is another confirmed natural source of Neoprzewaquinone A. The roots of Salvia przewalskii contain a variety of diterpenoids, including Neoprzewaquinone A.

While Neoprzewaquinone A has been successfully isolated from these sources, detailed quantitative data on its natural abundance is not extensively reported in the available scientific literature. It is typically isolated as one of many diterpenoid constituents from the plant's root extract. The yield of any specific secondary metabolite can be influenced by various factors such as the plant's geographical location, growing conditions, and the time of harvest.

Table 1: Summary of Natural Sources and Abundance of Neoprzewaquinone A

| Natural Source | Plant Part | Compound Class | Reported Abundance |

| Salvia miltiorrhiza Bunge | Root (Danshen) | Diterpenoid Quinone | Present as a constituent; specific yield not widely reported. |

| Salvia przewalskii Maxim | Root | Diterpenoid Quinone | Present as a constituent; specific yield not widely reported. |

Experimental Protocols for Isolation and Purification

The isolation of Neoprzewaquinone A from its natural sources is a multi-step process that involves extraction followed by chromatographic purification. The following protocol is a synthesized methodology based on reported isolation procedures for Neoprzewaquinone A and related tanshinones from Salvia species.

Extraction of Crude Lipophilic Compounds

This initial step aims to extract a broad range of lipophilic compounds, including Neoprzewaquinone A, from the dried plant material.

-

Materials and Equipment:

-

Dried and powdered roots of Salvia miltiorrhiza or Salvia przewalskii

-

80-90% Ethanol (B145695)

-

Reflux apparatus

-

Heating mantle

-

Filtration system (e.g., vacuum filtration)

-

Rotary evaporator

-

-

Protocol:

-

The dried roots of the selected Salvia species are ground into a fine powder to increase the surface area for extraction.

-

The powdered plant material is subjected to extraction with 80-90% ethanol. This is typically performed under reflux for a specified duration to ensure efficient extraction of the desired compounds.

-

The extraction process is often repeated multiple times with fresh solvent to maximize the yield of the target compounds.

-

The ethanol extracts are combined and filtered to remove solid plant debris.

-

The solvent is then removed from the filtrate using a rotary evaporator under reduced pressure to obtain a concentrated crude extract.

-

Chromatographic Purification

The crude extract, containing a complex mixture of compounds, is then subjected to a series of chromatographic steps to isolate Neoprzewaquinone A.

-

Materials and Equipment:

-

Crude extract from the previous step

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

Reverse-phase C18 silica gel

-

Semi-preparative High-Performance Liquid Chromatography (HPLC) system

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol, acetonitrile, water)

-

-

Protocol:

-

Silica Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography. A gradient elution is typically employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate. This initial step separates the compounds based on their polarity.

-

Sephadex LH-20 Column Chromatography: Fractions containing diterpenoid quinones are often further purified using a Sephadex LH-20 column with a solvent system like methanol. This step separates compounds based on their molecular size.

-

Reverse-Phase C18 Chromatography: The enriched fractions are then subjected to reverse-phase C18 column chromatography. Elution is typically carried out with a gradient of methanol-water or acetonitrile-water. This separates the compounds based on their hydrophobicity.

-

Semi-Preparative HPLC: The final purification of Neoprzewaquinone A is achieved using semi-preparative HPLC on a C18 column. An isocratic or gradient elution with a suitable mobile phase (e.g., acetonitrile-water) allows for the isolation of the pure compound. The fractions are monitored by UV detection, and those containing Neoprzewaquinone A are collected.

-

Structure Elucidation: The identity and purity of the isolated Neoprzewaquinone A are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) and Mass Spectrometry (MS).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of Neoprzewaquinone A from its natural sources.

Caption: Workflow for the isolation of Neoprzewaquinone A.

References

- 1. Neoprzewaquinone A Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neoprzewaquinone A Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ACG Publications - A Neoprzewaquinone Analogue from Salvia miltiorrhiza Bunge [acgpubs.org]

Preliminary Biological Activity Screening of Neoprzewaquinone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoprzewaquinone A (NEO), a phenanthrenequinone (B147406) derived from Salvia miltiorrhiza (Danshen), has emerged as a compound of significant interest in preclinical research.[1] Traditionally used in Chinese medicine for various ailments, extracts of Salvis miltiorrhiza are now being investigated for their therapeutic potential in modern drug discovery.[2] This technical guide provides a comprehensive overview of the preliminary biological activity screening of Neoprzewaquinone A, with a focus on its anticancer and emerging anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Anticancer Activity

Neoprzewaquinone A has demonstrated notable cytotoxic and anti-proliferative effects against a panel of human cancer cell lines. The primary mechanism of its anticancer action has been elucidated as the inhibition of PIM1 kinase, a key regulator of cell survival and proliferation.[1]

Quantitative Data: In Vitro Cytotoxicity

The inhibitory effects of Neoprzewaquinone A on the viability of various cancer cell lines have been quantified using the MTT assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 11.14 ± 0.36 | [3] |

| 48 | 7.11 ± 1.21 | [3] | ||

| 72 | 4.69 ± 0.38 | |||

| MCF-7 | Breast Cancer | 72 | > 10 | |

| HEPG-2 | Liver Cancer | 72 | 8.93 ± 0.52 | |

| NCI-H460 | Lung Cancer | 72 | 9.87 ± 0.76 | |

| A549 | Lung Cancer | 72 | > 10 | |

| AGS | Gastric Cancer | 72 | > 10 | |

| ES-2 | Ovarian Cancer | 72 | 7.54 ± 0.49 | |

| NCI-H929 | Myeloma | 72 | 6.88 ± 0.61 | |

| SH-SY5Y | Neuroblastoma | 72 | > 10 | |

| MCF-10A | Normal Breast Epithelial | 72 | > 10 |

Mechanism of Action: PIM1/ROCK2/STAT3 Signaling Pathway

Neoprzewaquinone A exerts its anticancer effects by targeting the PIM1 kinase. Inhibition of PIM1 by NEO leads to the downstream suppression of the ROCK2/STAT3 signaling pathway, which is crucial for cancer cell migration, invasion, and proliferation. This targeted inhibition ultimately results in cell cycle arrest at the G0/G1 phase and the induction of apoptosis. Furthermore, NEO has been shown to inhibit the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.

Caption: A generalized workflow for the wound healing cell migration assay.

-

Chamber Preparation: Use a Transwell chamber with a Matrigel-coated porous membrane.

-

Cell Seeding: Seed cancer cells in the upper chamber in a serum-free medium.

-

Chemoattractant and Compound Addition: Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber and Neoprzewaquinone A to the upper chamber.

-

Incubation: Incubate the chamber for a specific period (e.g., 24 hours) to allow for cell invasion.

-

Cell Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix, stain, and count the invading cells on the lower surface of the membrane.

-

Protein Extraction: Lyse treated and untreated cancer cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies specific to the target proteins (e.g., PIM1, ROCK2, p-STAT3), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Anti-inflammatory Activity

Preliminary studies suggest that Neoprzewaquinone A possesses anti-inflammatory properties. Research has shown that NEO can inhibit the proliferation, migration, and phagocytosis of IL-15-induced human microglial cells (HMC3), indicating its potential to modulate neuroinflammatory processes.

Experimental Protocols

-

Cell Seeding: Plate human microglial cells (HMC3) in a suitable culture vessel.

-

Compound Treatment: Treat the cells with various concentrations of Neoprzewaquinone A.

-

Addition of Fluorescent Substrate: Add a pH-sensitive fluorescently labeled substrate (e.g., pHrodo Zymosan BioParticles) to the cells.

-

Incubation: Incubate the cells to allow for phagocytosis of the substrate.

-

Fluorescence Measurement: Measure the fluorescence intensity, which increases as the substrate is internalized into the acidic environment of the phagosomes. This provides a quantitative measure of phagocytic activity.

dot

Caption: Workflow for assessing microglial phagocytosis using a fluorescent substrate.

General Mechanisms of Phenanthrenequinones

Phenanthrenequinones, the class of compounds to which Neoprzewaquinone A belongs, are known to exert their biological effects through several mechanisms:

-

Generation of Reactive Oxygen Species (ROS): Many phenanthrenequinones can undergo redox cycling, leading to the production of ROS. This can induce oxidative stress and trigger apoptotic cell death.

-

Topoisomerase II Inhibition: Some phenanthrenequinones have been shown to inhibit topoisomerase II, an enzyme essential for DNA replication and repair. This inhibition can lead to DNA damage and cell cycle arrest.

Conclusion

Neoprzewaquinone A is a promising natural product with demonstrated anticancer activity and emerging evidence of anti-inflammatory potential. Its well-defined mechanism of action in cancer cells, targeting the PIM1/ROCK2/STAT3 pathway, makes it an attractive candidate for further drug development. The preliminary findings on its anti-inflammatory effects warrant more in-depth investigation to fully elucidate its therapeutic potential in inflammatory diseases. This technical guide provides a foundational overview of the biological activities of Neoprzewaquinone A and the experimental methodologies used for its evaluation, serving as a valuable tool for the scientific community.

References

- 1. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microglial phagocytosis/cell health high content assay - PMC [pmc.ncbi.nlm.nih.gov]

Neoprzewaquinone A: A Technical Guide on the Hypothesized Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neoprzewaquinone A (NEO), a phenanthrenequinone (B147406) derivative isolated from Salvia miltiorrhiza (Danshen), has emerged as a promising compound with significant anti-cancer and smooth muscle relaxation properties.[1][2] Extensive research, particularly in the context of triple-negative breast cancer (TNBC), has elucidated a primary mechanism of action centered on the targeted inhibition of PIM1 kinase.[1][3] This guide synthesizes the current understanding of NEO's molecular interactions, presenting a core hypothesis that NEO exerts its effects by blocking the PIM1/ROCK2/STAT3 signaling pathway. This inhibition subsequently triggers a cascade of anti-tumor activities, including cell cycle arrest, induction of apoptosis and autophagy, and suppression of cell migration and invasion.[1] This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved, serving as a technical resource for professionals in the field of oncology and drug discovery.

Core Hypothesis: Targeting the PIM1/ROCK2/STAT3 Signaling Axis

The central hypothesis for Neoprzewaquinone A's mechanism of action is its direct and potent inhibition of PIM1, a proto-oncogene serine/threonine protein kinase. PIM1 is frequently overexpressed in various solid tumors and plays a crucial role in regulating cell proliferation, apoptosis, and migration.

The proposed signaling cascade is as follows:

-

Direct PIM1 Inhibition : NEO selectively binds to the PIM1 kinase pocket, inhibiting its activity at nanomolar concentrations.

-

Downregulation of ROCK2 : PIM1 is identified as an upstream regulator of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). NEO-induced inhibition of PIM1 leads to a significant reduction in ROCK2 expression.

-

Suppression of STAT3 Activation : The signal transduction is relayed downstream to STAT3 (Signal Transducer and Activator of Transcription 3). The inhibition of the PIM1/ROCK2 axis results in decreased phosphorylation of STAT3 (p-STAT3), inactivating it.

This blockade of the PIM1/ROCK2/STAT3 pathway culminates in several key anti-cancer outcomes, including the inhibition of epithelial-mesenchymal transition (EMT), induction of G0/G1 cell cycle arrest, and promotion of apoptosis and autophagy.

References

- 1. Neoprzewaquinone A Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neoprzewaquinone A Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In Silico Prediction of Neoprzewaquinone A Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational approaches used to predict the biological targets of Neoprzewaquinone A (NEO), a bioactive natural product. It details the methodologies for key in silico experiments, presents quantitative data from relevant studies, and visualizes the implicated signaling pathways and experimental workflows.

Introduction to Neoprzewaquinone A

Neoprzewaquinone A is a diterpenoid quinone isolated from Salvia miltiorrhiza Bunge (Danshen), a plant widely used in traditional Chinese medicine for treating cardiovascular and other diseases. Recent studies have highlighted its potential as a therapeutic agent, particularly in oncology. Understanding the molecular targets of NEO is crucial for elucidating its mechanism of action and advancing its development as a potential drug candidate. In silico methods, such as molecular docking and network pharmacology, have been instrumental in identifying and validating these targets.

Predicted Molecular Targets and Biological Activity

Computational studies, corroborated by experimental evidence, have identified PIM1 kinase as a primary target of Neoprzewaquinone A.[1][2][3][4] NEO has been shown to potently inhibit PIM1 kinase activity at nanomolar concentrations. This inhibition subsequently blocks the downstream ROCK2/STAT3 signaling pathway, which plays a critical role in cell migration, proliferation, and survival.

Quantitative Data Summary

The biological activity of Neoprzewaquinone A has been quantified against various cancer cell lines and its primary kinase target. The following tables summarize the key inhibitory concentrations.

Table 1: Inhibitory Activity (IC50) of Neoprzewaquinone A against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 4.69 ± 0.38 | |

| MCF-7 | Breast Cancer | > 10 | |

| H460 | Lung Cancer | > 10 | |

| A549 | Lung Cancer | > 10 | |

| AGS | Gastric Cancer | > 10 | |

| HEPG-2 | Liver Cancer | > 10 | |

| ES-2 | Ovarian Cancer | > 10 | |

| NCI-H929 | Myeloma | > 10 | |

| SH-SY5Y | Neuroblastoma | > 10 | |

| MCF-10A | Normal Breast Epithelial | > 10 |

Table 2: Kinase Inhibitory Activity of Neoprzewaquinone A

| Target Kinase | IC50 (µM) | Reference |

| PIM1 | 0.56 | |

| ROCK2 | No significant inhibition |

Experimental Protocols

This section details the methodologies for the key in silico and in vitro experiments used to predict and validate the targets of Neoprzewaquinone A.

In Silico Methodologies

Molecular docking simulations are performed to predict the binding mode and affinity of a ligand (Neoprzewaquinone A) to a protein target (PIM1 kinase).

Protocol:

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., PIM1 kinase, PDB ID: 1XWS) from the Protein Data Bank.

-

Remove water molecules and any co-crystallized ligands from the protein structure.

-

Add polar hydrogen atoms and assign Kollman charges to the protein using molecular modeling software (e.g., AutoDock Tools).

-

Define the binding site (grid box) based on the location of the co-crystallized ligand in the original PDB file or by using a blind docking approach to cover the entire protein surface.

-

-

Ligand Preparation:

-

Obtain the 2D structure of Neoprzewaquinone A and convert it to a 3D structure using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

-

Perform energy minimization of the 3D ligand structure using a force field (e.g., MMFF94).

-

Assign Gasteiger charges and define the rotatable bonds of the ligand using software like AutoDock Tools.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock Vina) to perform the docking calculations.

-

The program will explore different conformations and orientations of the ligand within the defined binding site of the protein.

-

The binding affinity of each pose is calculated using a scoring function, typically reported in kcal/mol.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding energies. The pose with the lowest binding energy is generally considered the most favorable.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software (e.g., PyMOL, VMD).

-

Network pharmacology is used to explore the multiple potential targets of a compound and its effects on various biological pathways.

Protocol:

-

Compound Target Prediction:

-

Use databases such as STITCH, SwissTargetPrediction, or TCMSP to predict potential protein targets of Neoprzewaquinone A based on chemical similarity and other predictive models.

-

-

Disease-Associated Gene Collection:

-

Collect genes associated with a specific disease of interest (e.g., breast cancer) from databases like GeneCards, OMIM, or DisGeNET.

-

-

Network Construction:

-

Construct a protein-protein interaction (PPI) network of the predicted compound targets and disease-associated genes using the STRING database.

-

Visualize the network using software like Cytoscape.

-

-

Network Analysis:

-

Analyze the topological properties of the network (e.g., degree, betweenness centrality) to identify key hub proteins that may be critical targets of the compound.

-

Perform functional enrichment analysis (Gene Ontology and KEGG pathway analysis) on the network nodes to identify the biological processes and signaling pathways that are significantly affected.

-

In Vitro Validation Assays

This assay is used to experimentally measure the inhibitory effect of a compound on the activity of a specific kinase.

Protocol:

-

Reaction Setup:

-

Prepare a reaction mixture containing the purified kinase (e.g., PIM1), its substrate, ATP, and varying concentrations of the test compound (Neoprzewaquinone A).

-

Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

-

Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add the ADP-Glo™ Reagent to the reaction mixture to terminate the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the negative control.

-

Determine the IC50 value by fitting the dose-response curve using non-linear regression.

-

This assay is used to assess the effect of a compound on the proliferation of cancer cells.

Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a specific density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of Neoprzewaquinone A for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Determine the IC50 value from the dose-response curve.

-

Visualizations

The following diagrams illustrate the predicted signaling pathway of Neoprzewaquinone A and the general workflow for its in silico target prediction.

Caption: Predicted signaling pathway of Neoprzewaquinone A.

References

- 1. Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RhoE/ROCK2 regulates chemoresistance through NF-κB/IL-6/ STAT3 signaling in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. mdpi.com [mdpi.com]

A Technical Guide to Neoprzewaquinone Analogs: Synthesis, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of Neoprzewaquinone analogs, focusing on their synthesis, biological activity, and the experimental protocols used for their evaluation. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

Neoprzewaquinone A (NEO) and its analogs are a class of diterpenoid quinones derived from Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine for treating cardiovascular diseases and cancer.[1][2] Recent studies have highlighted the significant therapeutic potential of these compounds, particularly in oncology. This guide summarizes the current state of knowledge on Neoprzewaquinone analogs, with a focus on their anticancer properties and underlying mechanisms of action.

Biological Activity of Neoprzewaquinone Analogs

The primary biological activities of Neoprzewaquinone analogs investigated to date revolve around their potent anticancer effects. These compounds have demonstrated cytotoxicity against a range of cancer cell lines, with Neoprzewaquinone A showing particular efficacy against triple-negative breast cancer (TNBC).[1]

Anticancer Activity

The cytotoxic effects of Neoprzewaquinone A and its analog, (3R,3′R)-2,2′,3,3′-tetrahydroneoprzewaquinone A, have been quantified using the MTT assay. The half-maximal inhibitory concentration (IC50) values against various cancer cell lines are summarized in the table below.

Table 1: Cytotoxic Activity of Neoprzewaquinone Analogs

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Neoprzewaquinone A | MDA-MB-231 | Triple-Negative Breast Cancer | 4.69 ± 0.38 | [1] |

| MCF-7 | Breast Cancer | >10 | [1] | |

| H460 | Lung Cancer | >10 | ||

| A549 | Lung Cancer | >10 | ||

| AGS | Gastric Cancer | >10 | ||

| HEPG-2 | Liver Cancer | >10 | ||

| ES-2 | Ovarian Cancer | >10 | ||

| NCI-H929 | Myeloma | >10 | ||

| SH-SY5Y | Neuroblastoma | >10 | ||

| (3R,3′R)-2,2′,3,3′-tetrahydroneoprzewaquinone A | MV4-11 | Acute Myeloid Leukemia | 2.21 | |

| TMD-8 | Diffuse Large B-cell Lymphoma | 2.48 | ||

| MOLM-13 | Acute Myeloid Leukemia | 3.39 | ||

| H460 | Lung Cancer | 2.02 | ||

| HeLa | Cervical Cancer | Insensitive | ||

| HepG-2 | Liver Cancer | Insensitive |

Mechanism of Action: Targeting the PIM1/ROCK2/STAT3 Signaling Pathway

Research indicates that Neoprzewaquinone A exerts its anticancer effects, particularly in inhibiting cell migration and promoting apoptosis, by targeting the PIM1/ROCK2/STAT3 signaling pathway. NEO has been shown to be a potent inhibitor of PIM1 kinase at nanomolar concentrations. The inhibition of PIM1 leads to the downregulation of ROCK2 and STAT3, which are crucial for cell migration and epithelial-mesenchymal transition (EMT).

Figure 1. Neoprzewaquinone A inhibits the PIM1/ROCK2/STAT3 signaling pathway.

Synthesis of Neoprzewaquinone Analogs

While specific, detailed synthetic routes for Neoprzewaquinone A and its analogs are not extensively documented in publicly available literature, general strategies for the synthesis of terpene quinones can be applied. These approaches often involve the coupling of a terpenoid backbone with a quinone or hydroquinone (B1673460) moiety.

Common synthetic strategies for terpene quinones include:

-

Diels-Alder Cycloaddition: This reaction can be used to construct the quinone ring system by reacting a diene-containing terpene with a suitable dienophile (e.g., a benzoquinone).

-

Coupling Reactions: Various cross-coupling reactions, such as Suzuki or Stille coupling, can be employed to link a terpenoid fragment to a pre-functionalized quinone or hydroquinone.

-

Radical Addition: Radical reactions can be utilized to add a terpene-derived radical to a quinone.

-

Friedel-Crafts Acylation/Alkylation: These classic reactions can be used to attach the terpene scaffold to the aromatic ring of a quinone precursor.

Figure 2. General synthetic approaches for Neoprzewaquinone analogs.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature for the evaluation of Neoprzewaquinone analogs.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MDA-MB-231)

-

Complete cell culture medium

-

Neoprzewaquinone analog stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 3 x 10³ cells/well in 100 µL of complete medium and culture until adherent.

-

Treat the cells with various concentrations of the Neoprzewaquinone analog (e.g., 0.3, 0.6, 1.2, 2.5, 5, and 10 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control.

Figure 3. Workflow for the MTT cell viability assay.

Wound Healing (Scratch) Assay

This assay is used to assess cell migration.

Materials:

-

6-well or 12-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

Neoprzewaquinone analog stock solution

-

Sterile 200 µL pipette tip or scratcher

-

Microscope with a camera

Procedure:

-

Seed cells in a 6-well plate and grow to form a confluent monolayer.

-

Create a "scratch" in the monolayer with a sterile 200 µL pipette tip.

-

Wash the cells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing the Neoprzewaquinone analog at the desired concentration. Include a vehicle control.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours).

-

Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

Materials:

-

Cancer cell lines

-

Neoprzewaquinone analog stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PIM1, anti-ROCK2, anti-STAT3, anti-p-STAT3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the Neoprzewaquinone analog for the desired time.

-

Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

Neoprzewaquinone analogs represent a promising class of natural product-derived compounds with significant anticancer potential. Their ability to target the PIM1/ROCK2/STAT3 signaling pathway provides a clear mechanism for their observed effects on cancer cell viability and migration. While further research is needed to elucidate their complete pharmacological profile and to develop efficient synthetic routes, the information presented in this guide provides a solid foundation for future investigations into these valuable compounds. The detailed experimental protocols included herein should facilitate the reproducible and rigorous evaluation of new Neoprzewaquinone analogs in the pursuit of novel cancer therapeutics.

References

Methodological & Application

Application Notes and Protocols: Proposed Total Synthesis of Neoprzewaquinone A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoprzewaquinone A is a structurally complex diterpenoid quinone isolated from Salvia przewalskii that has garnered significant interest due to its potential biological activities. To date, a total synthesis of this natural product has not been reported in the scientific literature. This document outlines a novel and detailed proposed protocol for the total synthesis of Neoprzewaquinone A. The synthetic strategy is designed based on a convergent retrosynthetic analysis, breaking down the molecule into two key fragments: a functionalized decalin core and a substituted aromatic moiety. The forward synthesis employs a series of well-established and robust chemical transformations, including a Diels-Alder reaction to construct the decalin system, a Friedel-Crafts acylation, a Grignard reaction for the formation of a key tertiary alcohol, and a Paal-Knorr furan (B31954) synthesis. The final steps involve the coupling of the two main fragments and subsequent oxidation to yield the target molecule. This proposed route offers a plausible and efficient pathway for the laboratory-scale synthesis of Neoprzewaquinone A, which would enable further investigation of its therapeutic potential.

Introduction

Neoprzewaquinone A is a member of the abietane-type diterpenoid family, characterized by a complex polycyclic structure featuring a quinone moiety and a furan ring. The intricate architecture and potential pharmacological properties of Neoprzewaquinone A make it an attractive target for total synthesis. A successful synthetic route would not only provide access to the natural product for biological evaluation but also open avenues for the synthesis of analogues with potentially improved therapeutic profiles. This protocol details a proposed synthetic strategy, providing researchers with a comprehensive guide for its potential execution.

Retrosynthetic Analysis

A retrosynthetic analysis of Neoprzewaquinone A (1) suggests a convergent approach, disconnecting the molecule at the C9-C11 bond. This leads to two key synthons: a functionalized decalin fragment (2) and an aromatic fragment (3). Further disconnection of the furan ring in fragment 2 via a Paal-Knorr type reaction reveals a 1,4-dicarbonyl precursor (4). The decalin core of 4 can be envisioned to be constructed from a Diels-Alder reaction between a suitable diene and dienophile. The aromatic fragment 3 can be synthesized from a commercially available starting material through a Friedel-Crafts acylation.

Caption: Retrosynthetic analysis of Neoprzewaquinone A.

Proposed Synthetic Protocols

Synthesis of Functionalized Decalin Fragment (4)

The synthesis of the functionalized decalin fragment commences with a Diels-Alder reaction to construct the core bicyclic system.

1. Diels-Alder Reaction:

-

Reaction: Commercially available 1,3-cyclohexadiene (B119728) will be reacted with 2-methyl-1,4-benzoquinone as the dienophile.

-

Protocol:

-

To a solution of 2-methyl-1,4-benzoquinone (1.0 eq) in toluene (B28343), add 1,3-cyclohexadiene (1.2 eq).

-

Heat the mixture at 110 °C for 24 hours in a sealed tube.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the Diels-Alder adduct.

-

-

Expected Yield: 75-85%

-

Rationale: The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with good stereocontrol.[1][2]

2. Selective Reduction and Protection:

-

Reaction: The less hindered ketone of the Diels-Alder adduct will be selectively reduced to a hydroxyl group, which is then protected.

-

Protocol:

-

Dissolve the Diels-Alder adduct (1.0 eq) in methanol (B129727) and cool to 0 °C.

-

Add sodium borohydride (B1222165) (NaBH4) (0.3 eq) portion-wise and stir for 1 hour.

-

Quench the reaction with acetone (B3395972) and concentrate under reduced pressure.

-

Dissolve the residue in dichloromethane (B109758) (DCM) and add imidazole (B134444) (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq).

-

Stir at room temperature for 12 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by column chromatography to yield the protected alcohol.

-

-

Expected Yield: 80-90% over two steps.

3. Ozonolysis:

-

Reaction: The double bond will be cleaved by ozonolysis to generate the 1,4-dicarbonyl precursor.

-

Protocol:

-

Dissolve the protected alcohol (1.0 eq) in a mixture of DCM and methanol (9:1) and cool to -78 °C.

-

Bubble ozone through the solution until a blue color persists.

-

Purge the solution with nitrogen to remove excess ozone.

-

Add dimethyl sulfide (B99878) (DMS) (3.0 eq) and allow the mixture to warm to room temperature overnight.

-

Concentrate the reaction mixture and purify by column chromatography to obtain the 1,4-dicarbonyl precursor (4).

-

-

Expected Yield: 70-80%

Synthesis of Aromatic Fragment (3)

The aromatic fragment will be prepared from commercially available 3,4-dimethoxybenzoic acid.

1. Friedel-Crafts Acylation:

-

Reaction: 3,4-dimethoxybenzoic acid will be converted to its acid chloride and then used in a Friedel-Crafts acylation with an appropriate aromatic substrate. For the purpose of this proposed synthesis, we will assume the direct acylation of a suitable benzene (B151609) derivative.

-

Protocol:

-

To a solution of 3,4-dimethoxybenzoic acid (1.0 eq) in DCM, add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).

-

Stir at room temperature for 2 hours and then concentrate to dryness.

-

Dissolve the resulting acid chloride in DCM and cool to 0 °C.

-

Add aluminum chloride (AlCl3) (1.2 eq) followed by the aromatic substrate (e.g., 1,2-dimethoxybenzene, 1.1 eq).

-

Stir at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Pour the reaction mixture onto ice and extract with DCM.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to yield the aromatic ketone.

-

-

Expected Yield: 60-70%

-

Rationale: Friedel-Crafts acylation is a classic method for the formation of aryl ketones.[3][4][5]

2. Grignard Reaction:

-

Reaction: The ketone will be reacted with a methyl Grignard reagent to form the tertiary alcohol.

-

Protocol:

-

Dissolve the aromatic ketone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) and cool to 0 °C.

-

Add methylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq) dropwise.

-

Stir at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

-

Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to obtain the tertiary alcohol (Fragment 3).

-

-

Expected Yield: 85-95%

-

Rationale: The Grignard reaction is a highly reliable method for the formation of tertiary alcohols from ketones.

Assembly of Neoprzewaquinone A

Caption: Proposed forward synthesis workflow.

1. Coupling of Fragments:

-

Reaction: The two fragments will be coupled, followed by a Paal-Knorr furan synthesis.

-

Protocol:

-

Fragment 3 will be activated (e.g., converted to a Grignard or organolithium reagent) and reacted with the 1,4-dicarbonyl precursor (4). This step is proposed to be a nucleophilic addition to one of the carbonyls.

-

The resulting intermediate will then be subjected to acidic conditions (e.g., p-toluenesulfonic acid in toluene with heating) to induce cyclization and dehydration to form the furan ring.

-

-

Expected Yield: 50-60% over two steps.

2. Final Oxidation:

-

Reaction: The hydroquinone (B1673460) moiety will be oxidized to the final quinone.

-

Protocol:

-

Dissolve the furan-containing intermediate (1.0 eq) in DCM.

-

Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) (1.2 eq) and stir at room temperature for 1 hour.

-

Filter the reaction mixture through a pad of silica gel and concentrate the filtrate.

-

Purify by preparative high-performance liquid chromatography (HPLC) to obtain Neoprzewaquinone A (1).

-

-

Expected Yield: 80-90%

-

Rationale: Oxidation of hydroquinones to quinones is a common final step in the synthesis of such natural products.

Quantitative Data Summary

| Step | Reactants | Reagents and Conditions | Product | Expected Yield (%) |

| Fragment 2 Synthesis | ||||

| 1. Diels-Alder Reaction | 1,3-cyclohexadiene, 2-methyl-1,4-benzoquinone | Toluene, 110 °C | Diels-Alder adduct | 75-85 |

| 2. Reduction & Protection | Diels-Alder adduct | NaBH4, MeOH; TBDMSCl, Imidazole, DCM | Protected alcohol | 80-90 |

| 3. Ozonolysis | Protected alcohol | O3, DCM/MeOH, -78 °C; DMS | 1,4-Dicarbonyl precursor (4) | 70-80 |

| Fragment 3 Synthesis | ||||

| 1. Friedel-Crafts Acylation | 3,4-dimethoxybenzoic acid, 1,2-dimethoxybenzene | Oxalyl chloride, DMF, DCM; AlCl3 | Aromatic ketone | 60-70 |

| 2. Grignard Reaction | Aromatic ketone | MeMgBr, THF | Tertiary alcohol (3) | 85-95 |

| Final Assembly | ||||

| 1. Coupling & Furan Formation | Fragment 4, Activated Fragment 3 | Organometallic coupling; p-TsOH, Toluene | Furan-containing intermediate | 50-60 |

| 2. Oxidation | Furan-containing intermediate | DDQ, DCM | Neoprzewaquinone A (1) | 80-90 |

| Overall Estimated Yield | ~5-10% |

Conclusion

This document provides a detailed, albeit hypothetical, total synthesis protocol for Neoprzewaquinone A. The proposed route is based on well-established synthetic methodologies and offers a logical and feasible approach to this complex natural product. The successful execution of this synthesis would provide valuable material for further biological and pharmacological studies, and the strategies outlined may be adaptable for the synthesis of related diterpenoid quinones. Researchers undertaking this synthesis should be prepared to optimize reaction conditions at each step.

References

Application Notes for the Quantification of Neoprzewaquinone A

Introduction

Neoprzewaquinone A is a bioactive diterpenoid quinone isolated from Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. Emerging research has highlighted its potential therapeutic effects, including anti-cancer and smooth muscle relaxation properties.[1][2][3] Accurate and reliable quantification of Neoprzewaquinone A in various matrices, such as herbal extracts, pharmaceutical formulations, and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. This document provides detailed protocols for the quantitative analysis of Neoprzewaquinone A using High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

While specific validated methods for Neoprzewaquinone A are not widely published, its structural similarity to other tanshinones, such as tanshinone I, tanshinone IIA, and cryptotanshinone, allows for the adaptation of existing well-established analytical methods for these related compounds.[1][4] The protocols provided herein are based on successful methods for the simultaneous determination of multiple tanshinones and are expected to be applicable to Neoprzewaquinone A with appropriate validation.

Analytical Methodologies

Two primary analytical techniques are recommended for the quantification of Neoprzewaquinone A:

-